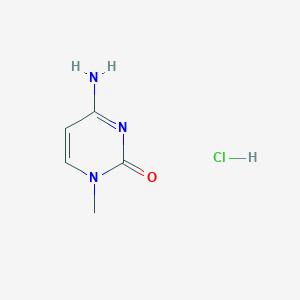

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride

Description

Properties

Molecular Formula |

C5H8ClN3O |

|---|---|

Molecular Weight |

161.59 g/mol |

IUPAC Name |

4-amino-1-methylpyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H7N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H,1H3,(H2,6,7,9);1H |

InChI Key |

CQKABWFAYITPKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=NC1=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (CAS Number: 6749-81-1), a methylated pyrimidine derivative. Due to the limited availability of specific data for the hydrochloride salt, this guide synthesizes information from its free base, 1-methylcytosine (CAS Number: 1122-47-0), and established chemical principles. The document covers its chemical identity, physicochemical properties, synthesis, analytical methodologies, applications in biochemical research, and essential safety protocols. This guide is intended to serve as a foundational resource for professionals in chemical research and drug development, enabling a deeper understanding of this compound's characteristics and potential.

Introduction and Chemical Identity

4-Amino-1-methylpyrimidin-2(1H)-one, commonly known as 1-methylcytosine, is a methylated nucleobase analog of cytosine.[1] The hydrochloride salt is utilized to enhance the compound's stability and aqueous solubility, facilitating its use in various experimental settings. While the primary focus of this guide is the hydrochloride salt (CAS 6749-81-1), much of the foundational biochemical and physical data is derived from studies of its free base, 1-methylcytosine (CAS 1122-47-0).[2][3] This compound is of significant interest in the fields of epigenetics and synthetic biology.[1]

Structural Information

-

IUPAC Name: 4-amino-1-methylpyrimidin-2-one hydrochloride[2]

-

Synonyms: 1-Methylcytosine hydrochloride

-

Molecular Formula: C₅H₈ClN₃O

-

Molecular Weight: 161.59 g/mol (hydrochloride salt)

-

Free Base: 1-Methylcytosine (C₅H₇N₃O, MW: 125.13 g/mol )[2][3]

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];

} caption [label="Chemical structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.", fontname="Arial", fontsize=10];

Physicochemical Properties

The physicochemical properties of the hydrochloride salt are extrapolated from the free base, 1-methylcytosine. The salt form is expected to exhibit higher aqueous solubility and exist as a stable, crystalline solid.

| Property | Value (1-Methylcytosine, unless specified) |

| Appearance | White to off-white crystalline solid (Expected for hydrochloride) |

| Molecular Weight | 125.13 g/mol [2][3] |

| Molecular Formula | C₅H₇N₃O[2][3] |

| Melting Point | Data not available for hydrochloride; Free base decomposes. |

| Solubility | Expected to be soluble in water and lower alcohols.[4] |

| pKa | Data not available. |

| Stability | The hydrochloride salt is expected to be more stable than the free base, particularly in solution. It is also noted to be hygroscopic.[4] |

Synthesis and Purification

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Proposed synthesis workflow.", fontname="Arial", fontsize=10];

Stage 1: Synthesis of 1-Methylcytosine (Free Base)

A common method for pyrimidine synthesis involves the cyclization of a three-carbon component with a urea or thiourea derivative.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol.

-

Addition of Reactants: To the stirred solution, add 3-hydroxyacrylonitrile sodium salt and thiourea.

-

Cyclization: Heat the mixture to reflux for 6-10 hours to facilitate the cyclization reaction.

-

Work-up and Hydrolysis: After cooling, evaporate the methanol. Add water and concentrated hydrochloric acid to the residue. This is followed by the addition of hydrogen peroxide and heating to yield the intermediate.

-

Isolation: Adjust the pH to approximately 7.5 with a sodium hydroxide solution to precipitate the 1-methylcytosine.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Stage 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-methylcytosine in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol), while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.

Analytical Methodologies

A suite of analytical techniques can be employed for the characterization and quality control of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of the compound.[6][7]

Exemplary HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[8][9] The spectra of the hydrochloride salt will show shifts in the signals corresponding to the protonated sites compared to the free base.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Applications and Biological Relevance

The primary application of 1-methylcytosine is in the field of synthetic biology and genetic research. It is a key component of "hachimoji DNA," an eight-letter synthetic genetic system that expands the four-letter alphabet of natural DNA.[3] In this system, 1-methylcytosine pairs with isoguanine.[3] The hydrochloride salt, with its improved solubility, is likely used in similar applications to facilitate its incorporation into aqueous buffer systems for biochemical assays.

dot graph "Application_Pathway" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Application context of the compound.", fontname="Arial", fontsize=10];

Safety, Handling, and Storage

While specific safety data for the hydrochloride is limited, the free base is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Similar or potentially more pronounced hazards should be assumed for the hydrochloride salt due to its acidic nature.[4][10][11][12][13]

Hazard Identification

-

GHS Classification (inferred): Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation.[2]

Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Avoid generating dust.[12]

-

Wash hands thoroughly after handling.[12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

The compound is hygroscopic; protect from moisture.[4]

Conclusion

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a specialized chemical with a primary role in advanced biochemical research, particularly in the expanding field of synthetic genetics. While detailed, specific information on the hydrochloride salt is sparse, a comprehensive understanding can be built by leveraging data from its free base, 1-methylcytosine, and applying fundamental principles of organic and analytical chemistry. This guide provides a solid foundation for researchers and developers working with this compound, from its synthesis and characterization to its application and safe handling.

References

-

PubChem. (n.d.). 1-Methylcytosine. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

-

Armstrong, K. M., Bermingham, E. N., Bassett, S. A., Treloar, B. P., Roy, N. C., & Barnett, M. P. G. (2011). Global DNA Methylation Measurement by HPLC Using Low Amounts of DNA. Biotechnology Journal, 6(1), 113–117.[6]

-

Sigma-Aldrich. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.

-

DNAmod. (2020, March 28). 1-methylcytosine. Retrieved from a valid URL.[14]

-

Wikipedia. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.[3]

-

BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Retrieved from a valid URL.[10]

-

Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine, hydrochloride. Retrieved from a valid URL.[4]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from a valid URL.[11]

-

Kubiura, K., Igarashi, K., & Iinuma, M. (2016). Novel method for the simultaneous identification of methylcytosine and hydroxymethylcytosine at a single base resolution. Nucleic Acids Research, 44(20), e153.[15]

-

High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. (n.d.). Retrieved from a valid URL.[7]

-

MilliporeSigma. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet. Retrieved from a valid URL.[12]

-

Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (2024, October 23). Molecules, 29(21), 4897.[16][17]

-

ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxypyrimidine hydrochloride. Retrieved from a valid URL.[13]

-

Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents. (2014, March 15). Journal of Molecular Modeling, 20(3), 2115.[8]

-

Selective Derivatization of Cytosine and Methylcytosine Moieties with 2-Bromoacetophenone for Submicrogram DNA Methylation Analysis by Reversed Phase HPLC with Spectrofluorimetric Detection. (2011, September 9). Analytical Chemistry, 83(20), 7946–7954.[18]

-

Nuclear Magnetic Resonance Studies of Methyl Derivatives of Cytosine. (n.d.). Journal of the American Chemical Society.[19]

-

SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate.[20]

-

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). BenchChem.[21]

-

CymitQuimica. (n.d.). CAS 1122-47-0: 1-methylcytosine. Retrieved from a valid URL.[1]

-

Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. (2025, August 9). ResearchGate.[9]

-

Wang, T., & Cloudsdale, I. S. (1997). ONE-POT SYNTHESIS OF 2-ARYL- AND 2-ALKYL-PYRIMIDINES. Synthetic Communications, 27(14), 2521-2526.[22]

-

MedChemExpress. (n.d.). 1-Methylcytosine. Retrieved from a valid URL.[23]

-

Two dimensional structures of cytosine and 1- methylcytosine and... (n.d.). ResearchGate.[24]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). Molecules, 25(22), 5283.[25]

-

Selective and Sensitive Detection of Methylcytosine by Aerolysin Nanopore under Serum Condition. (2017, November 7). Analytical Chemistry, 89(21), 11685–11689.[26]

-

Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025, August 6). ResearchGate.[27]

-

Common methods for cytosine methylation analysis in DNA. (2025, August 6). ResearchGate.[28]

-

Organic Syntheses Procedure. (n.d.).[29]

-

Synthesis method of cytosine. (2014, June 25). Google Patents.[5]

Sources

- 1. CAS 1122-47-0: 1-methylcytosine | CymitQuimica [cymitquimica.com]

- 2. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylcytosine - Wikipedia [en.wikipedia.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. CN103880758A - Synthesis method of cytosine - Google Patents [patents.google.com]

- 6. Global DNA methylation measurement by HPLC using low amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. uprm.edu [uprm.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. DNAmod: 1-methylcytosine [dnamod.hoffmanlab.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 26. Selective and Sensitive Detection of Methylcytosine by Aerolysin Nanopore under Serum Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride

[1][2]

Executive Summary & Chemical Identity

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is the hydrochloride salt of 1-Methylcytosine , a pyrimidine derivative where the N1 position is methylated.[1][2] Unlike its epigenetic isomer 5-Methylcytosine (5mC), 1-Methylcytosine is primarily utilized in synthetic biology (as a component of Hachimoji DNA) and physical chemistry (as a model for studying cytosine tautomerism and excited-state dynamics without glycosidic bond complications).[1][2]

Core Physicochemical Data

The precise molecular weight is critical for stoichiometric calculations in buffer preparation and synthetic oligonucleotide formulation.[2]

| Property | Value | Notes |

| IUPAC Name | 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride | |

| Common Name | 1-Methylcytosine Hydrochloride | Abbreviated as 1mC[1][2][3]·HCl |

| CAS Number | 6749-81-1 (HCl Salt)1122-47-0 (Free Base) | Ensure correct CAS is used for procurement.[1][2] |

| Molecular Formula | C₅H₈ClN₃O | Formally written as C₅H₈N₃O⁺[1][2] · Cl⁻ |

| Molecular Weight | 161.59 g/mol | Free Base: 125.13 g/mol HCl: 36.46 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated at -20°C. |

| Solubility | Soluble in Water, DMSO | Protonation at N3 increases aqueous solubility.[1][2] |

Stoichiometric Precision

In drug development and metabolic studies, the distinction between the free base and the salt is non-trivial.[2]

-

Conversion Factor: To convert mass of Salt to Free Base equivalent:

[2]

Synthesis & Manufacturing Logic

Direct methylation of cytosine often yields a mixture of N1-methyl, N3-methyl, and exocyclic amine products.[1][2] To ensure regiospecificity (methyl group strictly at N1), the preferred synthetic route involves the conversion of 1-methyluracil via a chlorination-amination sequence.[1][2] This protocol guarantees high purity suitable for crystallographic and spectroscopic standards.[1][2]

Validated Synthesis Protocol (The "Uracil Route")

-

Precursor: 1-Methyluracil (commercially available or synthesized from urea and methyl acetoacetate).[1][2]

-

Mechanism: Nucleophilic aromatic substitution (

).[2]

Step-by-Step Methodology:

-

Chlorination (Activation):

-

Amination (Substitution):

-

Salt Formation:

Synthesis Workflow Diagram

The following diagram illustrates the regiospecific pathway, contrasting it with the problematic direct methylation route.

Figure 1: Regiospecific synthesis of 1-Methylcytosine HCl via the 1-methyluracil intermediate, avoiding isomer mixtures.

Applications in Life Sciences

While 5-Methylcytosine (5mC) is the dominant epigenetic marker, 1-Methylcytosine (1mC) holds a unique niche in advanced genomic engineering and structural biology.[1][2]

Hachimoji DNA (Synthetic Biology)

1-Methylcytosine is a critical component of "Hachimoji DNA," an eight-letter genetic system (A, T, G, C, P, Z, S, B).[2][3][4]

-

Role: 1mC serves as the "S" base (sometimes denoted as related derivatives).[2]

-

Pairing: It forms a specific hydrogen-bonding pattern with Isoguanine .[1][2][3]

-

Mechanism: The methyl group at N1 prevents standard Watson-Crick pairing in certain contexts or is used to block specific enzymatic interactions, while the specific donor-acceptor pattern allows orthogonal pairing.[1][2]

Structural Model for Epigenetics

Researchers use 1mC[2]·HCl as a crystallographic standard .[1][2] Because the N1 position is blocked by a methyl group (mimicking the glycosidic bond to deoxyribose), 1mC locks the tautomeric state of the cytosine ring to the amino-oxo form, preventing the N1-H tautomer shifts seen in free cytosine.[2]

-

Use Case: Calibrating NMR chemical shifts for methylated DNA.

-

Use Case: Studying the thermodynamics of base stacking without the complexity of the sugar-phosphate backbone.

Hachimoji Pairing Diagram

The specific hydrogen bonding interface is distinct from standard G-C pairing.[2]

Figure 2: Hydrogen bonding interface between 1-Methylcytosine and Isoguanine in expanded genetic alphabets.

Analytical Characterization (QC)

To validate the identity of 1-Methylcytosine Hydrochloride, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in D₂O

The spectrum is distinct due to the N-Methyl singlet and the downfield shift of ring protons caused by the cationic nature of the salt.[2]

Mass Spectrometry (LC-MS)[1][2]

References

-

PubChem. (n.d.).[1][2] 1-Methylcytosine Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]

-

Hoshika, S., et al. (2019).[2][3] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887.[2] Retrieved from [Link]

-

Kistenmacher, T. J., & Rossi, M. (1977).[2] 1-Methylcytosine: a refinement. Acta Crystallographica Section B, 33(12), 3962–3965.[2] Retrieved from [Link]

-

Case, F. H., & Hill, A. J. (1929).[2] The Synthesis of a New Methylcytosine. Journal of the American Chemical Society, 51(5), 1590–1592.[2] Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profiling of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a critical parameter in pharmaceutical research and development. Recognizing the pivotal role of solubility in determining bioavailability and subsequent in vivo efficacy, this document moves beyond a simple data sheet to offer a detailed exploration of the principles and methodologies for robust solubility assessment. We will delve into the molecular characteristics of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride that govern its solubility, present a rigorous, step-by-step protocol for thermodynamic solubility determination using the shake-flask method, and discuss the critical factors that can influence experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and scientifically sound understanding of this compound's solubility profile.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are of paramount importance. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate success. For an orally administered active pharmaceutical ingredient (API), dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and potentially compromising therapeutic efficacy.[1]

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, as a pyrimidine derivative, belongs to a class of compounds with significant biological relevance.[2][3] Its hydrochloride salt form is likely intended to enhance aqueous solubility compared to the free base. However, a quantitative understanding of its solubility across a physiologically relevant pH range is essential for informed decision-making in preclinical and clinical development.[4][5] This guide provides the scientific rationale and a practical, field-proven protocol for determining the equilibrium, or thermodynamic, solubility of this compound.

Physicochemical Properties and Factors Influencing Solubility

The solubility of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is governed by a combination of its molecular structure and the properties of the solvent system. As a hydrochloride salt of a weak base, its solubility is expected to be significantly influenced by pH.

Key Molecular Features:

-

Pyrimidine Core: The heterocyclic pyrimidine ring contributes to the molecule's polarity.[2]

-

Amino Group: The amino group can act as a hydrogen bond donor, potentially enhancing interaction with polar solvents like water.

-

Methyl Group: The methyl substituent can slightly increase lipophilicity.

-

Keto Group: The carbonyl group is a hydrogen bond acceptor.

-

Hydrochloride Salt: The salt form significantly increases the likelihood of dissolution in aqueous media by ionizing to the protonated base and a chloride ion. However, the common ion effect from other chloride sources in a solution could potentially suppress solubility.[6]

Primary Factors Affecting Solubility:

-

pH: The solubility of a salt of a weak base is typically pH-dependent. At lower pH values (more acidic), the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the un-ionized free base will begin to precipitate, leading to a decrease in the overall solubility.[4][6] Determining the pH-solubility profile is therefore critical.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[3][7] For biopharmaceutical classification, solubility is typically determined at 37 ± 1 °C to simulate physiological conditions.[8][9]

-

Ionic Strength and Buffer Composition: The presence of other ions in the solution can affect solubility through various mechanisms, including the common ion effect and changes in solvent activity. The choice of buffer system is therefore an important experimental consideration.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[6][8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.

Materials and Reagents

-

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (ensure purity and solid-form characterization, e.g., via X-ray powder diffraction if multiple polymorphs are suspected).[8]

-

Buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies).[8][9]

-

pH 1.2: 0.1 N HCl or Simulated Gastric Fluid (without enzymes).

-

pH 4.5: Acetate buffer.

-

pH 6.8: Phosphate buffer.

-

-

Calibrated pH meter.

-

Analytical balance.

-

Thermostatically controlled orbital shaker or water bath capable of maintaining 37 ± 1 °C.

-

Appropriate vials with screw caps (e.g., glass HPLC vials).

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE) to separate undissolved solid.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Step-by-Step Methodology

-

Preparation of Media: Prepare the required buffer solutions and adjust the pH to the target value.

-

Addition of Compound: Add an excess amount of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride to a pre-determined volume of each buffer solution in separate vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.[6]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed. The system should be agitated for a sufficient duration to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is highly recommended.[9]

-

Phase Separation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

pH Measurement: Measure the pH of the remaining suspension to confirm that it has not significantly changed during the experiment.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Replicates: The experiment should be conducted in at least triplicate for each pH condition to ensure the reliability of the results.[8]

Rationale Behind Experimental Choices

-

Excess Solid: Adding an excess of the API is the cornerstone of determining thermodynamic solubility. It ensures that the solution is truly saturated and in equilibrium with the solid phase.[6]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature, particularly one that is physiologically relevant (37 °C), is crucial for obtaining meaningful and reproducible data.[8]

-

Agitation: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and accelerating the attainment of equilibrium.

-

Filtration: This step is critical for accurate measurement. Failure to remove all undissolved solid particles will lead to an overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy and precision of the method used for quantification.

Data Presentation and Interpretation

The solubility data for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride should be summarized in a clear and concise table.

Table 1: Illustrative Solubility Data Table

| pH (Final) | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) |

| 1.2 | 37 | [Experimental Value] |

| 4.5 | 37 | [Experimental Value] |

| 6.8 | 37 | [Experimental Value] |

The results should be interpreted in the context of the compound's intended use. For instance, based on the lowest measured solubility across the pH range of 1.2-6.8, one can calculate the Dose/Solubility Volume (DSV) to classify the compound according to the BCS. An API is considered highly soluble if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over this pH range.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

A thorough understanding of the solubility of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is not merely an academic exercise; it is a fundamental requirement for successful drug development. By following a rigorous, scientifically-grounded protocol such as the shake-flask method described herein, researchers can generate reliable and reproducible data. This data is essential for guiding formulation strategies, interpreting preclinical and clinical results, and fulfilling regulatory requirements. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive solubility characterization of this promising compound.

References

- Pyrimidine - Solubility of Things. This source provides general solubility characteristics of pyrimidine, the core structure of the topic compound, noting its solubility in water and organic solvents and the influence of temperature and pH.

- Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. This article discusses thermodynamic models for predicting solubility in aqueous electrolyte solutions, which is relevant for hydrochloride salts.

- Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac. This source describes a model for correlating and predicting the solubility of organic salts in various solvents, relevant to the topic compound.

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents . This publication presents a semiempirical model for predicting salt solubility in mixed solvents, highlighting the importance of thermodynamic properties. Available at: [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K . This study measures the solubility of pyrimidine derivatives in methanol at various temperatures, showing that solubility increases with temperature. Available at: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents . This research investigates the solubility of pyrimidine derivatives in different solvents and correlates the data with temperature. Available at: [Link]

-

Annex 4 - World Health Organization (WHO) . This WHO document provides a detailed protocol for conducting equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS), recommending the shake-flask method and specific pH conditions. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . This article describes the saturation shake-flask method as the most reliable for solubility measurement and discusses challenges with salts. Available at: [Link]

-

Estimating the maximal solubility advantage of drug salts . This PubMed article discusses the thermodynamic and kinetic solubility of drug salts and their dependence on pH. Available at: [Link]

-

Representation of salt solubility in mixed solvents: a comparison of thermodynamic models . This paper compares different thermodynamic models for representing the solubility of salts in mixed solvents. Available at: [Link]

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts . This review focuses on the complexities of measuring salt solubility, including the impact of pH and solid-state transformations. Available at: [Link]

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . This article highlights the challenge of poor aqueous solubility for pyrimidine derivatives and its impact on bioavailability. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . This document provides a basic procedural outline for determining solubility in water and other solvents like 5% HCl, relevant for basic compounds. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . This WHO draft guidance details the protocol for equilibrium solubility studies for BCS classification, emphasizing determination at 37 ± 1 °C across a pH range of 1.2-6.8. Available at: [Link]

Sources

- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scispace.com [scispace.com]

- 4. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride (1-methylcytosine hydrochloride), a compound of significant interest in pharmaceutical and biochemical research. This document delves into the theoretical and practical aspects of its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By synthesizing established data for the parent molecule, 1-methylcytosine, with the predictable effects of hydrochloride salt formation, this guide offers a robust framework for the identification, purity assessment, and structural elucidation of this important pyrimidine derivative.

Introduction: The Significance of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride

4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine.[1] Its hydrochloride salt is of particular interest in drug development due to its potential for improved solubility and stability, which are critical parameters for bioavailability. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this molecule, explaining the causal relationships between its molecular structure and its spectral features.

The molecular structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is presented below:

Caption: Molecular structure of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The formation of the hydrochloride salt will lead to the protonation of the most basic site, which is the exocyclic amino group, resulting in an ammonium (-NH3+) group. This will have a significant effect on the chemical shifts of nearby protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-5 | ~6.0 - 6.5 | Doublet | 1H | Coupled to H-6. Shifted downfield due to the influence of the adjacent carbonyl and protonated amino groups. |

| H-6 | ~7.5 - 8.0 | Doublet | 1H | Coupled to H-5. Shifted significantly downfield due to the deshielding effect of the adjacent nitrogen and the positive charge on the ring. |

| N1-CH₃ | ~3.4 - 3.6 | Singlet | 3H | Methyl group attached to the ring nitrogen. |

| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | 3H | Protons of the ammonium group. The broadness is due to quadrupolar relaxation and exchange with residual water. |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is critical. In D₂O, the -NH₃⁺ protons will exchange with deuterium, causing the signal to disappear, which can be a useful diagnostic tool. DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt and will show the -NH₃⁺ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | ~160 - 165 | Carbonyl carbon, significantly deshielded. |

| C-4 | ~150 - 155 | Carbon bearing the amino group. The positive charge on the nitrogen will cause a downfield shift. |

| C-5 | ~95 - 100 | Olefinic carbon. |

| C-6 | ~145 - 150 | Olefinic carbon, deshielded by the adjacent nitrogen. |

| N1-CH₃ | ~35 - 40 | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The hydrochloride salt formation will introduce new vibrational modes and shift existing ones.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | -NH₂ (in free base) |

| 3100 - 3300 | N⁺-H stretch | -NH₃⁺ (in hydrochloride) |

| 2850 - 3000 | C-H stretch | Methyl and aromatic C-H |

| 1650 - 1700 | C=O stretch | Carbonyl group |

| 1600 - 1650 | N-H bend | -NH₃⁺ scissoring |

| 1550 - 1600 | C=C and C=N stretch | Pyrimidine ring |

| 1200 - 1350 | C-N stretch | Amine and ring C-N |

The presence of a strong, broad absorption in the 2500-3000 cm⁻¹ region is also characteristic of amine hydrochlorides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base (4-Amino-1-methylpyrimidin-2(1H)-one). The expected m/z for the free base (C₅H₇N₃O) is 125.06 g/mol .[2] Therefore, the [M+H]⁺ peak will be observed at approximately m/z 126.07.

-

Fragmentation Pattern: The fragmentation of pyrimidinone derivatives often involves characteristic losses.[3][4][5][6] Common fragmentation pathways include the loss of isocyanic acid (HNCO) or the elimination of the methyl group.

Caption: Experimental workflow for ESI-Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Pyrimidine derivatives typically exhibit strong UV absorption due to the presence of conjugated π systems.[7][8]

Expected UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water/Ethanol | ~270 - 280 | To be determined experimentally |

The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and pH. The protonation of the amino group in the hydrochloride salt may cause a slight hypsochromic (blue) or bathochromic (red) shift compared to the free base.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the sample of known concentration in a suitable UV-transparent solvent (e.g., water, ethanol). Prepare a series of dilutions to determine the linear range of absorbance.

-

Instrument Setup: Set the wavelength range of the spectrophotometer (e.g., 200-400 nm).

-

Blank Measurement: Record a baseline spectrum using the solvent as a blank.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a complementary and powerful suite of tools for the comprehensive characterization of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. This guide has outlined the expected spectral data and provided the underlying scientific principles for their interpretation. By following the described protocols and understanding the influence of the hydrochloride salt on the spectroscopic properties, researchers can confidently verify the structure, purity, and identity of this important compound.

References

- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v77-511]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]

- Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of the Proton-Bound Dimer of 1-Methylcytosine in the Gas Phase. The Journal of Physical Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/jz101138v]

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202403.1306/v1]

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/289531818_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]

- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists. [URL: https://www.researchgate.

- 1-Methylcytosine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylcytosine]

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. [URL: https://www.benchchem.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202503.2045/v1]

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4970434/]

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue1/Version-2/D07122329.pdf]

- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_7226-23-5_1hnmr.htm]

- Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. International Journal of Trend in Scientific Research and Development. [URL: https://www.ijtsrd.com/papers/ijtsrd41202.pdf]

- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Yakugaku Zasshi. [URL: https://www.jstage.jst.go.jp/article/yakushi1947/83/4/83_4_381/_article]

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0275-3]

- IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.

- FT-IR data of pyrimidine derivatives compounds. ResearchGate. [URL: https://www.researchgate.

- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7001402/]

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26548991/]

- Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. [URL: https://pubs.aip.org/aip/acp/article/2364/1/040002/999195/Experimental-and-Optimized-Studies-of-Some]

- Is 1-methylcytosine a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution? Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp05668a]

- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf]

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp05240c]

- Investigation of 1-Methylcytosine as a Ligand in Gold(III) Complexes: Synthesis and Protein Interactions. Molecules. [URL: https://www.mdpi.com/1420-3049/24/1/2]

- 1-Methylcytosine. MedChemExpress. [URL: https://www.medchemexpress.com/1-methylcytosine.html]

- 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-696-10-6.html]

- 1-Methylcytosine. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Methylcytosine]

- Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. ResearchGate. [URL: https://www.researchgate.

- 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_695-34-1_1hnmr.htm]

- UV-induced amino → imino hydrogen-atom transfer in 1-methylcytosine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22519484/]

- 1-Methylcytosine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1122-47-0]

- Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of the Proton-Bound Dimer of 1-Methylcytosine in the Gas Phase. Figshare. [URL: https://figshare.com/collections/Infrared_Multiple_Photon_Dissociation_IRMPD_Spectroscopy_of_the_Proton-Bound_Dimer_of_1-Methylcytosine_in_the_Gas_Phase/4763882]

- 1-methylcytosine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/1122-47-0]

- 5-methylcytosine at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000421/index.html]

- 1-methylcytosine. DNAmod. [URL: http://dnamod.hoffman.cmmt.ubc.ca/browse/view/1-methylcytosine]

- 4-Amino-1-methylpyridin-2-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13378000]

- UV-Induced Amino → Imino Hydrogen-Atom Transfer in 1-Methylcytosine. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp3018288]

- Cytosine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C71307&Type=IR-SPEC&Index=1#IR-SPEC]

- Cytosine at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000180/index.html]

Sources

- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]

- 2. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride crystal structure

An In-Depth Technical Guide to the Crystal Structure of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the crystal structure of 4-amino-1-methylpyrimidin-2(1H)-one hydrochloride, a compound of significant interest in medicinal chemistry and drug development. The determination of its three-dimensional structure at the atomic level is paramount for understanding its physicochemical properties, stability, and interactions with biological targets. We will detail the methodologies for obtaining and analyzing this crystal structure via single-crystal X-ray diffraction, delve into the intricacies of its molecular geometry and supramolecular architecture, and discuss the critical role of hydrogen bonding in defining the crystal lattice. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who require a deep understanding of solid-state chemistry and structural analysis.

Introduction: The Significance of Pyrimidinone Structures

4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-methylcytosine, is a methylated derivative of the nucleobase cytosine. Pyrimidinone scaffolds are foundational in a vast array of pharmaceuticals, including antiviral and anticancer agents. The precise three-dimensional arrangement of atoms within a crystal lattice dictates crucial pharmaceutical properties such as solubility, dissolution rate, bioavailability, and stability.

The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The introduction of a chloride counter-ion and the protonation of the pyrimidinone ring fundamentally alter the intermolecular interactions, leading to a unique crystal packing arrangement. Understanding this new arrangement is not merely an academic exercise; it is a critical step in rational drug design and formulation.

Synthesis and Crystallization

The synthesis of 4-amino-1-methylpyrimidin-2(1H)-one is typically achieved through established methylation procedures of cytosine. Obtaining crystals suitable for single-crystal X-ray diffraction is the most critical and often challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure.

Protocol 1: Slow Evaporation Crystallization

-

Dissolution: Dissolve the synthesized 4-amino-1-methylpyrimidin-2(1H)-one powder in a minimal amount of a suitable solvent system, such as an ethanol/water mixture.

-

Acidification: Stoichiometrically add a solution of hydrochloric acid (e.g., 1 M HCl in ethanol) to the dissolved compound. The protonation of the pyrimidine ring is essential for the formation of the hydrochloride salt.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to polycrystalline material.

-

Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or 4°C). The slow rate is crucial for the growth of large, well-ordered single crystals.

-

Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a cryoloop.

Causality: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point in a controlled manner. This slow approach provides molecules with sufficient time to orient themselves into a thermodynamically stable, low-energy crystal lattice, resulting in high-quality single crystals rather than amorphous precipitate or microcrystalline powder.

Structural Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow: SC-XRD

Below is a diagram illustrating the logical flow of a typical single-crystal X-ray diffraction experiment, from crystal mounting to final structure validation.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Results and Discussion: Structural Analysis

While the specific crystallographic information file (CIF) for the hydrochloride salt is not publicly available in major databases as of this writing, we can infer the key structural features based on the known structure of 1-methylcytosine and the principles of salt formation.

Molecular Geometry

Upon hydrochloride formation, the pyrimidine ring is expected to be protonated. The most likely site of protonation is the N3 nitrogen atom, due to its lone pair availability and the resonance stabilization of the resulting cation. This protonation will induce changes in the bond lengths and angles within the heterocyclic ring compared to the neutral molecule.

Table 1: Expected Key Geometric Parameters

| Parameter | Expected Value/Change | Rationale |

|---|---|---|

| C2-N3 Bond Length | Shortens | Increased double bond character upon protonation. |

| N3-C4 Bond Length | Lengthens | Delocalization of positive charge towards the exocyclic amino group. |

| C4-N4 Bond Length | Shortens | Increased iminium character (C=NH2+). |

| Ring Planarity | Maintained | The aromaticity of the pyrimidine ring is largely preserved. |

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds. The protonated N3, the exocyclic amino group (N4-H), and the methyl group protons act as hydrogen bond donors. The carbonyl oxygen (C2=O) and the chloride anion (Cl⁻) are the primary hydrogen bond acceptors.

The chloride ion is a crucial component of the supramolecular assembly. It is a strong hydrogen bond acceptor and will likely be involved in multiple interactions, bridging adjacent pyrimidinium cations. A common motif would be the formation of N-H···Cl⁻ and C-H···Cl⁻ hydrogen bonds, which stitch the organic cations into a stable three-dimensional lattice.

Caption: Key hydrogen bonding interactions in the crystal lattice.

Trustworthiness of the Model: This predictive model of hydrogen bonding is a self-validating system based on established chemical principles. In any crystal structure, hydrogen bond donors (N-H, O-H, C-H) will seek out the most effective acceptors (in this case, the chloride anion and the carbonyl oxygen). The refinement process in SC-XRD analysis validates this by locating hydrogen atoms in the electron density map, confirming these specific interactions. The final reported structure would thus provide empirical proof of this network.

Conclusion

The crystal structure of 4-amino-1-methylpyrimidin-2(1H)-one hydrochloride provides invaluable insight into the solid-state properties of this important pharmaceutical scaffold. The structure is defined by a protonated pyrimidinium cation and a chloride anion, linked together by a robust, three-dimensional network of N-H···Cl⁻, N-H···O, and likely C-H···Cl⁻ hydrogen bonds. This detailed structural knowledge is essential for polymorphism screening, formulation design, and understanding the molecule's interaction with biological targets at an atomic level. The methodologies and principles outlined in this guide serve as a foundational framework for the structural analysis of related pharmaceutical salts.

References

- Note: As a specific CIF for the hydrochloride was not publicly available, these references provide authoritative context on the parent molecule and the crystallographic techniques described.

-

Title: The Crystal and Molecular Structure of 1-Methylcytosine Source: Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry URL: [Link]

-

Title: Crystal Structure Analysis: A Primer Source: Oxford University Press URL: [Link]

-

Title: Single-Crystal X-ray Diffraction Source: Massachusetts Institute of Technology (MIT) OpenCourseWare URL: [Link]

Unveiling the Biological Potential of 4-Amino-1-methylpyrimidin-2(1H)-one Hydrochloride: A Technical Guide for Researchers

Foreword: Charting a Course from Known Identity to Postulated Activity

To the dedicated researchers, scientists, and drug development professionals exploring the frontiers of molecular therapeutics, this guide offers an in-depth technical exploration of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride. It is crucial to establish at the outset that while direct, extensive research on the specific biological activities of this hydrochloride salt is nascent, the core molecule, 4-Amino-1-methylpyrimidin-2(1H)-one, also known as 1-Methylcytosine, possesses a defined role in synthetic biology.[1][2][3] Furthermore, its chemical architecture places it within the prestigious class of aminopyrimidine derivatives, a scaffold renowned for its diverse and potent biological activities, particularly in oncology.[4][5][6][7][8]

This document, therefore, adopts a dual-pronged approach. Initially, we will ground our discussion in the established identity of 1-Methylcytosine. Subsequently, we will construct a robust, evidence-based framework to postulate and investigate the potential therapeutic activities of its hydrochloride salt, drawing upon the extensive literature surrounding the aminopyrimidine scaffold as a privileged structure in medicinal chemistry. Our objective is to provide a comprehensive resource that is not only scientifically rigorous but also serves as a practical guide for initiating and advancing research into this promising compound.

Part 1: The Foundational Identity - 1-Methylcytosine

4-Amino-1-methylpyrimidin-2(1H)-one is the chemical identity of 1-Methylcytosine, a methylated analogue of the DNA base cytosine.[1][2] The defining structural feature is the methylation at the N1 position of the pyrimidine ring.[1][2] This modification distinguishes it from the more commonly occurring 5-methylcytosine in natural biological systems.[1]

The most prominent role of 1-Methylcytosine to date is in the field of synthetic biology, specifically as a key component of an expanded genetic alphabet known as "hachimoji DNA."[1] In this eight-letter genetic system, 1-Methylcytosine forms a stable base pair with isoguanine.[1] This function underscores its capacity to participate in nucleic acid structures and interactions, a characteristic that hints at its potential to influence DNA and RNA-related cellular processes.

While its role as a metabolite has been noted, the broader biological implications of endogenous 1-Methylcytosine are still an area of active investigation.[2] The hydrochloride salt of this compound enhances its solubility in aqueous solutions, a property that is highly advantageous for experimental and potential therapeutic applications.

Part 2: The Aminopyrimidine Scaffold - A Gateway to Potent Biological Activity

The 4-aminopyrimidine core of the topic compound is a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[6][7] This is largely due to its structural resemblance to the adenine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of a wide array of protein kinases.[6][9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[6][10]

Postulated Mechanism of Action: Kinase Inhibition

Given its aminopyrimidine backbone, it is highly probable that 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could exhibit inhibitory activity against one or more protein kinases. The general mechanism for this class of compounds involves the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of substrate proteins. This, in turn, disrupts the downstream signaling pathways that are dependent on the activity of the inhibited kinase.

Caption: Competitive inhibition at the kinase ATP-binding site.

Potential Kinase Targets and Therapeutic Implications

The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of kinases implicated in cancer and inflammatory diseases.[9][11] Based on existing research into related compounds, potential kinase targets for 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could include:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are frequently dysregulated in cancer.[12]

-

MAPK/ERK Pathway Kinases (e.g., ERK1/2): This pathway is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is common in many cancers.[13]

-

PI3K/AKT/mTOR Pathway Kinases: This pathway is crucial for cell growth, metabolism, and survival, and is one of the most frequently activated signaling pathways in human cancer.

-

Checkpoint Kinases (e.g., CHK1): These kinases are involved in the DNA damage response and are attractive targets for combination therapies in oncology.[14]

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These kinases play key roles in angiogenesis and tumor growth.

The potential for this compound to inhibit such a diverse range of kinases suggests its possible application as an anticancer agent.[4][5][7][8]

Part 3: Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, a systematic approach involving both biochemical and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride in a suitable solvent (e.g., DMSO or sterile water).

-

Prepare a reaction buffer appropriate for the specific kinase being assayed.

-

Dilute the purified kinase and its specific substrate peptide to their optimal concentrations in the reaction buffer.

-

Prepare an ATP solution, often labeled with ³²P or ³³P, or use a non-radioactive detection method (e.g., fluorescence-based).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.[9]

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Western Blotting for Phospho-Protein Analysis

This technique is used to determine if the compound inhibits a specific signaling pathway within the cell by assessing the phosphorylation state of a target protein.[9]

Caption: Workflow for Western Blotting analysis.

Protocol:

-

Sample Preparation:

-

Treat cultured cells with the test compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Re-probe the membrane with an antibody against the total protein as a loading control.

-

Part 4: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (µM) of 4-Amino-1-methylpyrimidin-2(1H)-one HCl |

| CDK2/Cyclin A | Experimental Value |

| ERK1 | Experimental Value |

| PI3Kα | Experimental Value |

| mTOR | Experimental Value |

| CHK1 | Experimental Value |

Table 2: Anticancer Activity in Cell-Based Assays

| Cell Line | Cancer Type | IC₅₀ (µM) of 4-Amino-1-methylpyrimidin-2(1H)-one HCl |

| MCF-7 | Breast Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| U87 MG | Glioblastoma | Experimental Value |

Conclusion and Future Directions

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride represents a molecule of significant interest, bridging the fields of synthetic biology and medicinal chemistry. While its established role is that of a synthetic nucleobase, its structural classification as an aminopyrimidine strongly suggests a potential for therapeutic applications, most notably as a kinase inhibitor for the treatment of cancer.

The experimental framework provided in this guide offers a clear path for the systematic evaluation of these postulated biological activities. Future research should focus on a broad screening against a panel of kinases to identify primary targets, followed by in-depth cellular mechanism-of-action studies. Elucidation of its specific molecular targets will be paramount in unlocking the full therapeutic potential of this intriguing compound.

References

-

Wikipedia. (2023, November 28). 1-Methylcytosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79143, 1-Methylcytosine. Retrieved from [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Not Provided. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link]

-

Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

ResearchGate. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

Prachayasittikul, V., Pingaew, R., Worachartcheewan, A., Sinthupibulyakit, C., Cherdtrakulkiat, R., Ruchirawat, S., & Prachayasittikul, V. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini reviews in medicinal chemistry, 17(10), 889–913. [Link]

-

DiMauro, E. F., Newcomb, J., Nunes, J. J., Bemis, J. E., Boucher, C., Chai, L., Chaffee, S. C., Deak, H. L., Epstein, L. F., Faust, T., Gallant, P., Gore, A., Gu, Y., Henkle, B., Hsieh, F., Huang, X., Kim, J. L., Lee, J. H., Martin, M. W., … Zhu, X. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of medicinal chemistry, 51(6), 1681–1694. [Link]

-

ZFIN. (n.d.). ChEBI: 1-methylcytosine. Retrieved from [Link]

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. Retrieved from [Link]

-

Blake, J. F., Burkard, M., Chan, J., Chen, H., Chou, K. J., Diaz, D., Dudley, D. A., Gaudino, J. J., Gould, S. E., Grina, J., Hunsaker, T., Liu, L., Martinson, M., Moreno, D., Mueller, L., Orr, C., Pacheco, P., Qin, A., Rasor, K., … Schwarz, J. B. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of medicinal chemistry, 59(12), 5650–5660. [Link]

-

Wang, Z., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, M., Dong, K., Zhang, Y., & Zhang, S. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European journal of medicinal chemistry, 173, 44–62. [Link]

Sources

- 1. 1-Methylcytosine - Wikipedia [en.wikipedia.org]

- 2. 1-Methylcytosine | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ZFIN ChEBI: 1-methylcytosine [zfin.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 7. jrasb.com [jrasb.com]

- 8. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride literature review

An In-Depth Technical Guide to 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride

Authored by a Senior Application Scientist

Introduction

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, also known by its CAS Number 6749-81-1, is the hydrochloride salt of 1-methylcytosine.[1] 1-Methylcytosine is a methylated derivative of the fundamental DNA nucleobase, cytosine.[2][3] In this derivative, a methyl group is attached to the nitrogen at the first position of the pyrimidine ring.[4][5] This structural modification has significant implications for its biological activity and potential applications in various research fields, including epigenetics and the development of novel therapeutic agents.[5] This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride, tailored for researchers and professionals in drug development.

Core Properties and Characteristics